2-(6-Nitro-1H-indol-4-yl)acetic acid
Description
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(6-nitro-1H-indol-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)4-6-3-7(12(15)16)5-9-8(6)1-2-11-9/h1-3,5,11H,4H2,(H,13,14) |
InChI Key |
NZIYMZKGLHUOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Indole Derivatives
Selective nitration at the 6-position of indole is a critical step. This is typically achieved by controlled nitration using mixed acids (concentrated nitric acid and sulfuric acid) under carefully maintained temperature conditions to avoid over-nitration or substitution at undesired positions.
Installation of the Acetic Acid Side Chain
The acetic acid moiety at the 4-position of the indole ring is introduced via substitution reactions involving malonic ester derivatives or cyanoacetates under alkaline conditions, followed by hydrolysis.
Conversion of Nitroethyl Indoles to Indolyl Acetic Acids
An alternative method involves the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, which can be hydrolyzed to the corresponding acetic acids.
This method uses phosphoryl chloride (POCl3) and triethylamine in boiling benzene to promote spirocyclization and phosphorylation of nitronate intermediates, yielding 2-(1H-indol-2-yl)acetonitriles in moderate to good yields (~53%).
Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the acetic acid derivative.
Protection and Deprotection Strategies
To improve selectivity and yield, protection of the indole nitrogen is often employed using triisopropylsilyl chloride (TIPS-Cl) or Boc groups.
For example, 4-nitro-1-(triisopropylsilyl)-1H-indole is synthesized by treating 4-nitroindole with sodium hydride and TIPS-Cl, followed by reduction of the nitro group to amine using hydrogen and palladium on carbon.
Deprotection steps using tetra-n-butylammonium fluoride (TBAF) or trifluoroacetic acid (TFA) are then used to liberate the free indole NH and carboxylic acid functionalities.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
The 2-(1H-indol-2-yl)acetonitrile intermediate structure was confirmed by single crystal X-ray diffraction, validating the synthetic route.
NMR and IR spectroscopy data confirm the presence of nitro groups, acetic acid side chains, and indole ring integrity throughout the synthesis.
High-performance liquid chromatography (HPLC) purity of final acids often exceeds 98%, indicating efficient purification protocols.
Summary of Preparation Route
- Starting Material: 4-substituted indole or halogenated benzene derivatives.
- Nitration: Controlled nitration to introduce nitro group at 6-position.
- Side Chain Introduction: Nucleophilic substitution with malonic ester or cyanoacetate derivatives under alkaline conditions.
- Cyclization/Phosphorylation: Use of POCl3 and triethylamine to convert nitroethyl intermediates to indolyl acetonitriles.
- Hydrolysis: Conversion of nitrile to acetic acid under acidic or basic conditions.
- Protection/Deprotection: Use of silyl or Boc protecting groups to improve selectivity.
- Purification: Filtration, recrystallization, and chromatography to isolate pure 2-(6-nitro-1H-indol-4-yl)acetic acid.
This comprehensive synthesis approach balances regioselectivity, yield, and operational simplicity, making it suitable for both laboratory-scale and potential industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-1H-indol-4-yl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or other electrophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-(6-Amino-1H-indol-4-yl)acetic acid.
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized acetic acid derivatives.
Scientific Research Applications
2-(6-Nitro-1H-indol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Nitro-1H-indol-4-yl)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
The 4-position acetic acid distinguishes it from analogs with substitutions at the 1- or 3-positions, which may alter hydrogen-bonding interactions and biological target specificity .
Synthetic Pathways :
- Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is synthesized via aza-alkylation and desulfonative dehydrogenation using DBU . In contrast, nitro-substituted indole acetic acids (e.g., 2-(5-Nitro-1H-indol-3-yl)acetic acid) often employ base-mediated cyclization or palladium-catalyzed coupling .
Biological Relevance :
- 2-Aroylindole-3-acetic acid derivatives (e.g., Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) are explored as prodrugs for antitumor activity due to their ability to inhibit COX-2 or modulate cellular pathways .
- The nitro group’s position (5- vs. 6-) may influence bioavailability and metabolic stability, as seen in related pharmaceuticals .
Research Findings and Data Gaps
Physical and Chemical Properties
- Melting Points : Nitro-substituted indoles (e.g., Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) exhibit higher melting points (163–165°C) compared to methyl analogs, likely due to stronger intermolecular interactions .
- Solubility : Acetic acid derivatives generally show moderate solubility in polar solvents, but nitro groups may reduce solubility in aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
